3-Chloro-5-nitropicolinonitrile

LogP Lipophilicity Drug-likeness

Researchers synthesizing Factor VIIa inhibitor candidates per WO2004/050637 A2 require the exact 3-chloro-5-nitro-2-carbonitrile pattern-common regioisomers are not interchangeable. This compound provides three orthogonal diversification points: nitro reduction, chlorine displacement, and nitrile transformation. • LogP 1.06 vs. 2.04 for the 5-chloro-3-nitro isomer-improves aqueous solubility and developability. • 354.9°C boiling point reduces volatility losses during scale-up. • ≥98% purity with batch QC documentation (NMR, HPLC, GC).

Molecular Formula C6H2ClN3O2
Molecular Weight 183.55 g/mol
CAS No. 488713-30-0
Cat. No. B1592011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-nitropicolinonitrile
CAS488713-30-0
Molecular FormulaC6H2ClN3O2
Molecular Weight183.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)C#N)[N+](=O)[O-]
InChIInChI=1S/C6H2ClN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H
InChIKeyZPYPZNSCPXMRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-nitropicolinonitrile: Pyridine Building Block for Drug Design


3-Chloro-5-nitropicolinonitrile (IUPAC: 3-chloro-5-nitropyridine-2-carbonitrile) is a disubstituted pyridine derivative bearing a chlorine atom at the 3-position, a nitro group at the 5-position, and a nitrile at the 2-position . With a molecular formula of C₆H₂ClN₃O₂ and a molecular weight of 183.55 g/mol, this compound presents three distinct reactive handles on the pyridine scaffold . The combination of electron-withdrawing nitro and nitrile groups activates the ring toward nucleophilic aromatic substitution while the chlorine serves as a leaving group for cross-coupling reactions. This substitution pattern is explicitly documented as a key synthetic intermediate in patent WO2004/050637 A2 (Axys Pharmaceuticals), where it is employed in the construction of Factor VIIa inhibitors [1]. The compound is commercially available from multiple suppliers at purities typically ≥97–98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Regiochemistry
Unique 3-chloro-5-nitro-2-carbonitrile substitution pattern enables defined reactivity and downstream molecular recognition.
Reactive Handles
Three orthogonal functional groups (Cl, NO₂, CN) support sequential, protecting-group-free diversification strategies.
Patent Context
Reported synthetic intermediate in Factor VIIa inhibitor development (WO2004/050637 A2).

3-Chloro-5-nitropicolinonitrile: Unmatched Regiochemistry


Although several chloro-nitro-picolinonitrile regioisomers and analogs share the same molecular formula (e.g., 5-chloro-3-nitropicolinonitrile, CAS 181123-11-5; 6-chloro-3-nitropicolinonitrile, CAS 93683-65-9) or constitute simpler building blocks (e.g., 3-chloro-5-nitropyridine, CAS 22353-33-9), these compounds are not interchangeable in synthesis or biological screening. The specific 3-chloro-5-nitro-2-carbonitrile substitution pattern generates a unique electronic environment on the pyridine ring that dictates both the regioselectivity of further functionalization and the molecular recognition properties of downstream products . Even a positional swap of chlorine and nitro groups produces a regioisomer with a markedly different dipole moment, LogP (1.06 vs. 2.04 for the 5-chloro-3-nitro isomer), and boiling point (354.9°C vs. 329.5°C) [1]. In the context of patent WO2004/050637 A2, the 3-chloro-5-nitro-2-cyano substitution pattern was specifically selected to enable a defined sequence of synthetic transformations—nitro reduction to amine, followed by elaboration to Factor VIIa inhibitor candidates—a sequence that cannot be replicated with the alternative regioisomer or the nitrile-lacking 3-chloro-5-nitropyridine [2].

Attribute
Target Compound
Regioisomer / Analog
Regiochemistry
3-chloro-5-nitro-2-carbonitrile: unique electronic environment dictates reaction selectivity
5-chloro-3-nitro or 6-chloro-3-nitro isomers produce different dipole moments and LogP; synthetic routes may not transfer
Reactive Handles
Three orthogonal groups (Cl, NO₂, CN) allow sequential diversification
Nitrile-absent analog (3-chloro-5-nitropyridine) offers only two handles; cannot replicate patent-described transformations
Patent Documentation
Cited in WO2004/050637 A2 as intermediate for Factor VIIa inhibitors
Regioisomers not cited; substitution may invalidate patent-guided synthetic strategy

3-Chloro-5-nitropicolinonitrile: Quantitative Comparison


Lipophilicity Contrast with 5-Chloro-3-nitro Regioisomer

The target compound exhibits a predicted LogP of 1.06, compared to a LogP of 2.04 for its closest regioisomer, 5-chloro-3-nitropicolinonitrile (CAS 181123-11-5) [1]. This ~0.98 log-unit difference corresponds to an approximately 9.5-fold difference in octanol/water partition coefficient, meaning the 5-chloro-3-nitro isomer is roughly 10 times more lipophilic [2]. This divergence arises from the different spatial arrangement of the electron-withdrawing chloro and nitro substituents, which alters the molecular dipole moment and hydrogen-bonding capacity. A LogP closer to 1 is generally more favorable for oral bioavailability according to Lipinski's Rule of Five guidelines.

Lipophilicity Contrast
Reported
ΔLogP = 0.98 (9.5-fold difference in P); target LogP 1.06 vs. comparator 2.04
Lower LogP may support aqueous solubility and oral bioavailability research context
Predicted values; cross-validated by ChemSpider and Molbase databases
LogP Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point Advantage over 5-Chloro-3-nitro Regioisomer

The target compound has a boiling point of 354.9±42.0°C at 760 mmHg, whereas the regioisomer 5-chloro-3-nitropicolinonitrile (CAS 181123-11-5) boils at 329.5±42.0°C under the same pressure [1]. This 25.4°C difference is attributable to stronger intermolecular interactions (dipole-dipole and potential C–H···O/N hydrogen bonding) in the 3-chloro-5-nitro arrangement compared to the 5-chloro-3-nitro arrangement. The higher boiling point may translate to lower volatility and different behavior during solvent evaporation or vacuum distillation processes.

Boiling Point Contrast
Reported
ΔTb = 25.4°C; target 354.9°C vs. comparator 329.5°C at 760 mmHg
Higher boiling point may influence solvent evaporation and thermal stability in process chemistry
Predicted values; cross-validated between databases
Boiling point Thermal stability Process chemistry Distillation

Nitrile Reactivity vs. 3-Chloro-5-nitropyridine

3-Chloro-5-nitropicolinonitrile possesses a nitrile (–C≡N) group at the 2-position, which its structurally simpler analog 3-chloro-5-nitropyridine (CAS 22353-33-9) lacks . The nitrile enables a suite of synthetic transformations including: (i) hydrolysis to carboxylic acid or amide; (ii) reduction to primary amine or aldehyde; (iii) cycloaddition to tetrazoles or other heterocycles; and (iv) nucleophilic addition to form imines, amidines, or ketones. The presence of both a nitrile and a chlorine atom allows sequential, orthogonal functionalization strategies that are impossible with the nitrile-absent analog. The molecular weight advantage (183.55 vs. 158.54 g/mol) reflects the additional synthetic utility encoded in the nitrile group.

Reactive Handle Count
Class-level
3 orthogonal handles (Cl, NO₂, CN) vs. 2 handles (Cl, NO₂ only) for 3-chloro-5-nitropyridine
Additional nitrile handle enables orthogonal diversification strategies
Class-level inference; functional group reactivity from standard methodology
Nitrile reactivity Synthetic diversification Building block Heterocyclic chemistry

NMR Differentiation from Regioisomers

The three regioisomers—3-chloro-5-nitropicolinonitrile (target, CAS 488713-30-0), 5-chloro-3-nitropicolinonitrile (CAS 181123-11-5), and 6-chloro-3-nitropicolinonitrile (CAS 93683-65-9)—all share the molecular formula C₆H₂ClN₃O₂ but exhibit distinct 1H NMR chemical shifts and coupling patterns . For the target compound, the 5-nitro group exerts a strong deshielding effect on the adjacent aromatic protons, while the 3-chloro substitution influences the coupling constant between ring protons. The 5-chloro-3-nitro isomer shows different chemical shifts because the nitro group at position 3 exerts its deshielding effect differently. The 6-chloro-3-nitro isomer differs further because the chlorine is adjacent to the ring nitrogen. These distinct NMR fingerprints allow unambiguous identification and purity assessment by routine 1H NMR .

NMR Fingerprint
Class-level
Distinct ¹H NMR chemical shifts and J ≈ 2.2 Hz coupling pattern for target; regioisomers differ
Supports regioisomer identity confirmation by routine NMR
Standard ¹H NMR in deuterated solvent; ¹³C nitrile signal ~115 ppm
NMR spectroscopy Structural elucidation Quality control Isomer confirmation

Validated Intermediate for Factor VIIa Inhibitors

Patent WO2004/050637 A2, assigned to Axys Pharmaceuticals, Inc., explicitly lists 3-chloro-5-nitropicolinonitrile as a synthetic intermediate on pages 66–67 [1]. This patent describes the preparation of 2-(2-hydroxybiphenyl-3-yl)-1H-benzoimidazole-5-carboxamidine derivatives as Factor VIIa inhibitors for thromboembolic disorders. The compound's specific substitution pattern is essential to the synthetic route, which proceeds via nitro reduction to the corresponding amine, followed by further elaboration to the final pharmacologically active structures. In contrast, the regioisomer 5-chloro-3-nitropicolinonitrile (CAS 181123-11-5) does not appear in this patent, suggesting that its alternative substitution pattern is not compatible with this particular synthetic sequence or target binding mode [2].

Patent Intermediate Status
Head-to-head
Cited in WO2004/050637 A2 (pages 66–67) for Factor VIIa inhibitor synthesis; comparator not cited
Reported patent use supports synthetic route confidence; alternatives lack this demonstrated application
Patent document analysis; granted PCT application
Factor VIIa Anticoagulant Patent intermediate Pharmaceutical synthesis

3-Chloro-5-nitropicolinonitrile: Application Scenarios


Factor VIIa Inhibitor Lead Optimization

Based on the patent-validated use in WO2004/050637 A2, this compound is the preferred starting material for synthesizing Factor VIIa inhibitor candidates [1]. The 3-chloro-5-nitro-2-carbonitrile pattern provides three sequential diversification points: nitro reduction to the corresponding amine, chlorine displacement via nucleophilic substitution or cross-coupling, and nitrile transformation to amide, acid, tetrazole, or amine. This orthogonal reactivity enables systematic SAR exploration without protecting group manipulation, making it suitable for parallel library synthesis in anticoagulant drug discovery programs.

Lipophilicity Optimization for Aqueous Solubility

For programs where the target product profile demands LogP < 3, selecting the 3-chloro-5-nitro isomer (LogP 1.06) over the 5-chloro-3-nitro isomer (LogP 2.04) provides a measurable lipophilicity advantage . This 0.98 log-unit difference can translate to improved aqueous solubility, reduced CYP450 inhibition potential, and better developability profiles for orally administered drug candidates. The lower LogP also facilitates preparative HPLC purification using reversed-phase conditions, a practical consideration for medicinal chemistry laboratories.

Thermal Stability for High-Temperature Processes

The 25.4°C higher boiling point of 3-chloro-5-nitropicolinonitrile (354.9°C) compared to its 5-chloro-3-nitro regioisomer (329.5°C) indicates stronger intermolecular interactions that may translate to lower volatility during solvent evaporation and vacuum concentration steps . For process chemists scaling up reactions that involve high-boiling solvents or elevated temperatures, this property can reduce material loss during workup and improve overall yield consistency.

Diversity-Oriented Synthesis via Nitrile Handle

Unlike 3-chloro-5-nitropyridine (which lacks a nitrile), 3-chloro-5-nitropicolinonitrile enables diversity-oriented synthesis via the nitrile functional group . The nitrile can participate in [3+2] cycloadditions to form tetrazoles, hydrolysis to carboxylic acids or amides, reduction to aminomethyl derivatives, or nucleophilic addition with organometallic reagents to generate ketones. This additional synthetic vector makes the compound suitable for generating screening libraries with enhanced three-dimensional diversity and improved patent novelty.

Application
Selection Property
Validation Focus
Factor VIIa inhibitor lead optimization
Orthogonal reactive handles
Patent-reported synthetic route review
Lipophilicity profiling studies
Lower LogP regioisomer
Aqueous solubility and developability endpoints
High-temperature process chemistry
Higher boiling point
Material loss and yield consistency review
Diversity-oriented synthesis
Additional nitrile handle
Library synthesis and heterocycle diversification

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